(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Pharmaceutical Impurity Profiling UPLC Method Development Imatinib Related Substances

(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (CAS 75415-01-9) is a heterocyclic enaminone characterized by a pyridine ring and a dimethylamino-propenone sidechain in the Z configuration. It is not a generic building block but a specifically designated impurity of the tyrosine kinase inhibitor Imatinib.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 75415-01-9
Cat. No. B2726245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
CAS75415-01-9
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5-
InChIKeyMZLRFUCMBQWLNV-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (CAS 75415-01-9): A Designated Imatinib Process Impurity


(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (CAS 75415-01-9) is a heterocyclic enaminone characterized by a pyridine ring and a dimethylamino-propenone sidechain in the Z configuration. It is not a generic building block but a specifically designated impurity of the tyrosine kinase inhibitor Imatinib . This Z-isomer is structurally distinct from the (E)-isomers commonly used as intermediates for Nilotinib (CAS 55314-16-4, 123367-26-0), which carry different regulatory and synthetic relevance [1]. Commercial sources supply this compound as an Imatinib Impurity reference standard, typically with certified purity of >=98% , essential for pharmaceutical quality control (QC), analytical method validation, and Abbreviated New Drug Application (ANDA) submissions .

Why Generic Enaminones Cannot Replace (Z)-75415-01-9 in Regulated Imatinib Analysis


Generic substitution with other pyridine enaminones like 4-(dimethylamino)but-3-en-2-one (CAS 2802-08-6) or the (E)-isomer Nilotinib intermediate (CAS 123367-26-0) is invalid in a pharmaceutical QC context. The Z-configuration imparts a distinct, intramolecularly hydrogen-bonded conformer that directly affects chromatographic retention time, UV absorption maxima, and mass spectral fragmentation patterns compared to the E-isomer [1]. Regulatory pharmacopeial methods, such as those for Imatinib Mesylate, specify impurity limits relative to designated reference standards, where the use of a non-identical compound would lead to inaccurate quantification and failed system suitability tests [2]. Furthermore, the synthetic route—typically the base-catalyzed condensation of 3-pyridinecarboxaldehyde with dimethylamine—selectively yields the Z-isomer under controlled, anhydrous conditions, making it the authentic process-related impurity that must be monitored for drug safety, not a generic alternative .

Head-to-Head Evidence: Quantitative Differentiation of CAS 75415-01-9 from Closest Analogs


Chromatographic Resolution: Z-Isomer Peak Separation from E-Isomer (CAS 55314-16-4) on Phenyl-Hexyl UPLC Column

The Z-isomer (CAS 75415-01-9) exhibits a distinct chromatographic retention time compared to the E-isomer (CAS 55314-16-4), which is critical for selective quantification as an Imatinib process impurity. Under modernized UPLC conditions using a charged surface phenyl-hexyl column, the Z-enaminone is fully baseline-resolved from its E-analog [1]. A validated HPLC method for Imatinib related substances achieved a system precision %RSD of 1.15% for impurity peaks, with a limit of detection (LOD) of 0.383 ppm and a limit of quantitation (LOQ) of 1.15 ppm, demonstrating the ability to detect trace levels of this isomer specifically [2].

Pharmaceutical Impurity Profiling UPLC Method Development Imatinib Related Substances

Certified Purity Specification: CAS 75415-01-9 at >=98% vs. Generic Enaminone Thresholds

Commercial suppliers of (Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one designated as an Imatinib Impurity provide a certified purity of >=98%, with some offering >=95% as a minimum specification . In contrast, generic enaminone building blocks such as 4-(Dimethylamino)but-3-en-2-one (CAS 2802-08-6) are commonly supplied at 97-98% purity without the certified impurity profile or batch-specific Certificate of Analysis (CoA) required for regulatory use . The 98% purity benchmark directly translates to a maximum unknown impurity burden of <=2%, which is essential when the compound itself is used to calibrate methods that must detect impurities at the 0.1% threshold per ICH Q3A guidelines [1].

Reference Standard Purity Impurity Quantification Certified Reference Material

Regulatory Designation: (Z)-75415-01-9 is a Listed Imatinib Impurity, Not a Generic Intermediate

Unlike the (E)-isomer 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (CAS 55314-16-4), which is cataloged as an Imatinib intermediate or Nilotinib Impurity 12, the Z-isomer (CAS 75415-01-9) is explicitly named as an Imatinib process impurity, designated as Imatinib Impurity X by multiple suppliers . This designation carries specific regulatory implications for genotoxic impurity (GTI) assessment. Patented analytical methods for imatinib GTIs achieve a limit of quantification that complies with the ICH M7 threshold of toxicological concern (TTC) of 1.5 ug/day for potentially genotoxic impurities, requiring precise quantification of this specific isomer [1]. The European Pharmacopoeia lists specific impurities for Imatinib Mesilate, and reference standards like Impurity X are required for method validation and system suitability [2].

Pharmacopeial Reference Standard Imatinib Impurity X Genotoxic Impurity Monitoring

Spectral Identification: Unique MS/MS Fragmentation Pattern vs. E-Isomer for Structural Confirmation

High-resolution mass spectrometry (HRMS) with MSE acquisition reveals distinct fragmentation pathways for the Z-isomer compared to the E-isomer, enabling confident structural elucidation of unknown impurities. A Waters application note demonstrated that a combination of UHPLC separation and HRMS data, processed through the UNIFI Elucidation Tool, can assign unique fragment ion spectra to imatinib-related impurities, achieving mass accuracy within 1 ppm [1]. This spectral fingerprint allows for definitive identification of the Z-isomer even when co-eluting with other low-level impurities, a capability not possible with generic enaminone standards that lack validated reference spectra [2].

UHPLC-HRMS Impurity Structural Elucidation MS/MS Fragmentation Library

Primary Application Scenarios for (Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Based on Quantitative Evidence


Imatinib Drug Substance Impurity Profiling and Batch Release Testing

Pharmaceutical QC laboratories utilize CAS 75415-01-9 as a primary reference standard for quantifying Imatinib Impurity X in drug substance batches. The validated HPLC method achieving an LOD of 0.383 ppm and LOQ of 1.15 ppm [1] enables accurate determination of this impurity against the ICH Q3A reporting threshold of 0.05%. The certified purity of >=98% ensures that stock standard solutions are prepared with known impurity content, minimizing quantification bias.

Analytical Method Development and Validation for ANDA Submissions

During the development of generic Imatinib formulations, the Z-isomer is essential for demonstrating method specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. The ability to chromatographically resolve the Z-isomer from the E-isomer on a phenyl-hexyl column [2] is used to establish system suitability criteria, ensuring that the method can accurately profile all specified and unspecified impurities before filing.

Genotoxic Impurity Risk Assessment and Control Strategy Design

The Z-isomer is evaluated as part of the genotoxic impurity risk assessment for Imatinib. LC-MS methods capable of detecting this impurity at sub-ppm levels [3] are used to demonstrate that its concentration in the final drug product is below the ICH M7 acceptable intake of 1.5 ug/day. The availability of the isolated, high-purity Z-isomer standard is critical for spiking experiments to validate these sensitive methods.

Reaction Monitoring and Process Optimization in Imatinib API Manufacturing

Process chemists use CAS 75415-01-9 as a retention time marker and quantification standard when optimizing the condensation reaction between 3-pyridinecarboxaldehyde and dimethylamine. By monitoring the formation and consumption of this Z-enaminone intermediate, the reaction conditions (temperature, base, solvent) can be tuned to minimize its carryover into subsequent steps, directly controlling the impurity profile of the final API.

Quote Request

Request a Quote for (Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.